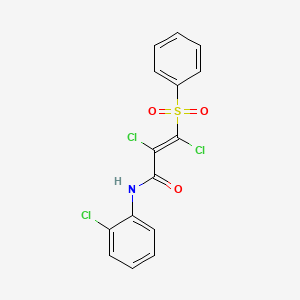

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide

Description

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide is an organic compound characterized by the presence of dichloro, chlorophenyl, and phenylsulfonyl groups

Properties

IUPAC Name |

(E)-3-(benzenesulfonyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3NO3S/c16-11-8-4-5-9-12(11)19-15(20)13(17)14(18)23(21,22)10-6-2-1-3-7-10/h1-9H,(H,19,20)/b14-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHFIXPSOWHGKL-YPKPFQOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=C(C(=O)NC2=CC=CC=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C(/C(=O)NC2=CC=CC=C2Cl)\Cl)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide typically involves the reaction of 2-chlorobenzaldehyde with phenylsulfonyl chloride in the presence of a base, followed by chlorination and amide formation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide: shares similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonyl chlorides.

Sulfonamides: Known for their antimicrobial properties and used in the treatment of bacterial infections.

Sulfonyl Chlorides: Used as intermediates in the synthesis of various organic compounds.

Uniqueness

The uniqueness of (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Biological Activity

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide is a synthetic compound with notable biological activities. Its chemical structure includes multiple chlorine atoms and a phenylsulfonyl group, which contribute to its potential pharmacological effects. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H10Cl3NO3S

- Molecular Weight : 390.6688 g/mol

- CAS Number : 21538746

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide against various pathogens. The compound has shown significant effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound appears to interfere with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis.

- Spectrum of Activity : It has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of efficacy.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antichlamydial Activity

In addition to its antibacterial properties, this compound has been investigated for its activity against Chlamydia species. Preliminary results indicate that it can significantly reduce chlamydial inclusion numbers in infected cells.

- Study Findings : In vitro studies demonstrated a reduction in the size and number of chlamydial inclusions when treated with this compound, suggesting a potential role in developing new treatments for chlamydial infections .

Case Study 1: Efficacy Against Resistant Strains

A study conducted on resistant strains of Staphylococcus aureus showed that (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide retained antimicrobial activity where conventional antibiotics failed. This highlights its potential as an alternative therapeutic agent in the face of rising antibiotic resistance.

Case Study 2: Safety and Toxicity Assessment

A comprehensive toxicity assessment was performed using human cell lines and Drosophila melanogaster. The results indicated that the compound exhibited low cytotoxicity at therapeutic concentrations, making it a promising candidate for further drug development.

Q & A

Q. What are the optimal synthetic routes for (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide, and what purification techniques ensure high yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the propenamide backbone. A plausible route includes:

- Step 1 : Sulfonylation of a substituted acrylate intermediate using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Chlorination at the 2- and 3-positions using a chlorinating agent (e.g., Cl2 or N-chlorosuccinimide) in a polar aprotic solvent.

- Step 3 : Coupling with 2-chloroaniline via a nucleophilic acyl substitution reaction.

Purification is achieved via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). High-performance liquid chromatography (HPLC) with a C18 column can confirm purity (>98%) .

Q. Which spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions and confirm the E-configuration via coupling constants (e.g., JH,H ~15–16 Hz for trans alkenes).

- Infrared (IR) Spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm<sup>−1</sup>) and amide (C=O, ~1650 cm<sup>−1</sup>) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography (advanced): Provides definitive stereochemical assignment but requires high-quality single crystals .

Advanced Research Questions

Q. How does the E-configuration of the propenamide moiety influence the compound’s biological activity, and what computational models validate this stereochemical requirement?

- Methodological Answer : The E-configuration ensures proper spatial alignment for target binding. Computational approaches include:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite evaluates binding affinities to receptors (e.g., EP3 prostaglandin receptors, as seen in structurally related antagonists ).

- Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous or lipid bilayer environments (e.g., GROMACS).

- Quantitative Structure-Activity Relationship (QSAR) : Correlates electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

Q. What challenges arise in crystallizing this compound, and how can SHELX programs optimize refinement parameters for accurate structural determination?

- Methodological Answer : Challenges include low solubility and polymorphism. Strategies involve:

- Solvent Screening : Use mixed solvents (e.g., DMSO/water) for vapor diffusion.

- SHELX Refinement : SHELXL refines anisotropic displacement parameters and resolves disorder. Key parameters:

ISORandDELUrestraints for thermal motion.SIMUfor handling overlapping atoms.TWINcommands for twinned crystals (common in sulfonamide derivatives) .

Q. When analyzing in vitro activity data that contradicts molecular docking predictions, what experimental strategies resolve these discrepancies?

- Methodological Answer :

- Site-Directed Mutagenesis : Identify critical binding residues (e.g., alanine scanning of receptor active sites).

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) to validate docking poses.

- Thermodynamic Solubility Assays : Differentiate between intrinsic activity and solubility-limited efficacy (e.g., shake-flask method in PBS buffer).

- Proteolysis Studies : Limited proteolysis with trypsin assesses conformational changes upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.